4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride 4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1239692-57-9
VCID: VC2816135
InChI: InChI=1S/C8H9N3S.ClH/c1-5-7(10-11-8(5)9)6-3-2-4-12-6;/h2-4H,1H3,(H3,9,10,11);1H
SMILES: CC1=C(NN=C1N)C2=CC=CS2.Cl
Molecular Formula: C8H10ClN3S
Molecular Weight: 215.7 g/mol

4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride

CAS No.: 1239692-57-9

Cat. No.: VC2816135

Molecular Formula: C8H10ClN3S

Molecular Weight: 215.7 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride - 1239692-57-9

Specification

CAS No. 1239692-57-9
Molecular Formula C8H10ClN3S
Molecular Weight 215.7 g/mol
IUPAC Name 4-methyl-5-thiophen-2-yl-1H-pyrazol-3-amine;hydrochloride
Standard InChI InChI=1S/C8H9N3S.ClH/c1-5-7(10-11-8(5)9)6-3-2-4-12-6;/h2-4H,1H3,(H3,9,10,11);1H
Standard InChI Key SMWBBFQQVBRNNP-UHFFFAOYSA-N
SMILES CC1=C(NN=C1N)C2=CC=CS2.Cl
Canonical SMILES CC1=C(NN=C1N)C2=CC=CS2.Cl

Introduction

Chemical Properties and Structure

4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride possesses distinct chemical properties that contribute to its importance in research and development. The compound is characterized by a heterocyclic structure featuring a pyrazole ring system that contains two adjacent nitrogen atoms. This five-membered ring is substituted with a thiophene group and a methyl group, creating a complex molecular architecture with versatile chemical reactivity.

Basic Chemical Information

The fundamental chemical information for this compound is summarized in the following table:

ParameterValue
CAS Number1239692-57-9
Molecular FormulaC8H10ClN3S
Molecular Weight215.7 g/mol
IUPAC Name4-methyl-5-thiophen-2-yl-1H-pyrazol-3-amine;hydrochloride
Standard InChIInChI=1S/C8H9N3S.ClH/c1-5-7(10-11-8(5)9)6-3-2-4-12-6;/h2-4H,1H3,(H3,9,10,11);1H
Standard InChIKeySMWBBFQQVBRNNP-UHFFFAOYSA-N
SMILESCC1=C(NN=C1N)C2=CC=CS2.Cl

The compound exists as a salt, with the pyrazole moiety protonated by hydrogen chloride. This salt formation affects its solubility profile and influences its physical properties compared to the free base form.

Structural Features

The molecule incorporates several key structural elements:

  • A pyrazole ring (five-membered heterocycle with two adjacent nitrogen atoms)

  • A thiophene substituent at the 5-position of the pyrazole ring

  • A methyl group at the 4-position of the pyrazole ring

  • An amino group at the 3-position of the pyrazole ring

  • A hydrochloride counterion forming a salt

This specific arrangement of functional groups contributes to the compound's chemical reactivity, binding properties, and potential applications in biochemical and pharmaceutical contexts.

Synthesis Methods

The synthesis of 4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride typically involves multi-step organic reactions that require careful control of reaction conditions to optimize yields and minimize side products.

Analogous Synthesis Methods

Based on similar pyrazole derivatives, potential synthesis routes may include:

  • Condensation reactions between hydrazines and appropriate α,β-unsaturated ketones containing thiophene groups

  • 1,3-Dipolar cycloaddition reactions

  • Cyclodehydration of suitable precursors

  • Knoevenagel reactions followed by cyclization

For example, synthesis of related compounds has been achieved through microwave irradiation of enaminosulfone mixtures with aminopyrazole derivatives in pyridine, producing yields of up to 87% for similar structures .

Analytical Characterization Techniques

Accurate characterization of 4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride requires multiple analytical techniques to confirm structure, purity, and properties.

Spectroscopic Analysis

Several spectroscopic methods are employed for structural elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the hydrogen and carbon environments within the molecule, confirming the presence and positions of the methyl group, thiophene ring, and pyrazole core.

  • Infrared (IR) Spectroscopy: Identifies functional groups, particularly the N-H stretching vibrations of the amino group and the characteristic vibrations of the heterocyclic rings.

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structure confirmation .

Chromatographic Techniques

For purity assessment and reaction monitoring, chromatographic methods are essential:

  • Thin-Layer Chromatography (TLC): Used for monitoring reaction progress during synthesis.

  • High-Performance Liquid Chromatography (HPLC): Ensures compound purity and can be coupled with mass spectrometry for additional structural information.

Applications in Research

4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride has garnered attention for several potential applications, primarily in biochemical and pharmaceutical research.

Biochemical Research

In biochemistry, this compound may serve as:

  • A chemical probe for investigating biological systems

  • A building block for more complex molecular structures

  • A tool for studying structure-activity relationships in medicinal chemistry

  • A component in proteomics research

Comparison with Related Compounds

Understanding the relationship between 4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride and similar compounds provides valuable insights into its unique properties and potential applications.

Comparative Analysis

The table below compares key properties of the target compound with related pyrazole derivatives:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochlorideC8H10ClN3S215.7Contains thiophene ring and HCl salt
4-Methyl-5-phenyl-2H-pyrazol-3-ylamineC10H11N3173.214Contains phenyl instead of thiophene
4-Methyl-5-m-tolyl-2H-pyrazol-3-ylamineC11H13N3187.24Contains m-tolyl instead of thiophene
4-Methyl-5-(2-thienyl)-1H-pyrazol-3-amine (free base)C8H9N3S179.24Free base form (non-salt)

These structural variations significantly influence properties such as solubility, melting point, and biological activity profiles .

Structure-Property Relationships

The substitution pattern on the pyrazole ring has important implications:

  • The thiophene ring (compared to phenyl in similar compounds) alters the electronic properties, potentially influencing receptor binding and metabolic stability.

  • The hydrochloride salt formation increases water solubility compared to the free base, an important consideration for pharmaceutical applications.

  • The methyl substituent at the 4-position may enhance metabolic stability by blocking potential sites of enzymatic attack .

For comparison, the structurally similar 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine has a boiling point of 408.9±33.0°C at 760 mmHg and a flash point of 230.2±12.6°C, demonstrating how structural variations influence physical properties .

Research Methodologies

Understanding the experimental approaches used with this compound provides context for its research applications.

Synthesis Optimization

Research with this compound often focuses on optimizing synthetic routes to improve:

For related compounds, methods such as microwave irradiation have been employed to enhance reaction efficiency, with reported yields of up to 87% for similar pyrazole derivatives .

Analytical Method Development

Research also involves developing specialized analytical methods for:

  • Quantification in complex matrices

  • Detecting trace amounts

  • Monitoring stability under various conditions

  • Studying degradation pathways

Future Research Directions

Based on the properties and current understanding of 4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride, several promising research avenues emerge.

Structural Modifications

Potential structural modifications could include:

  • Alteration of the thiophene substituent to modulate electronic properties

  • Modification of the amino group to create prodrugs or enhance binding specificity

  • Introduction of additional functional groups to improve pharmacokinetic properties

  • Development of metal complexes utilizing the nitrogen atoms as coordination sites

Expanded Applications

Future research may explore:

  • Role as building blocks in supramolecular chemistry

  • Potential in materials science applications

  • Use in catalysis where heterocyclic structures provide unique activity

  • Development of chemical sensors based on the compound's electronic properties

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